CYP17A1 Binding Affinity and Inhibition Kinetics: 3-Keto-5α-Abiraterone vs. Abiraterone and Δ⁴-Abiraterone
In a comparative enzymology study, 3-keto-5α-abiraterone (the target compound) exhibited a spectral binding constant (Ks) of 0.1–2.6 nM for purified human CYP17A1, placing it among the most potent steroidal azole inhibitors alongside abiraterone and 3-keto-Δ⁴-abiraterone . The inhibition constant (Ki) for the target compound ranged from 7 to 80 nM, demonstrating mixed-type inhibition . In contrast, the 3α-hydroxy-Δ⁴-abiraterone analog displayed a Ks of 1660 nM and a Ki comparable to ketoconazole, underscoring the critical importance of the 3-keto and 5α-configuration for high-affinity CYP17A1 engagement .
| Evidence Dimension | CYP17A1 Binding Affinity (Spectral Binding Constant, Ks) |
|---|---|
| Target Compound Data | Ks = 0.1–2.6 nM |
| Comparator Or Baseline | 3α-Hydroxy-Δ⁴-Abiraterone: Ks = 1660 nM; Ketoconazole: Ks = 140 nM |
| Quantified Difference | Target compound Ks is ~1,600× lower (more potent) than 3α-hydroxy-Δ⁴-abiraterone and ~140× lower than ketoconazole. |
| Conditions | Purified and modified human CYP17A1 enzyme; type 2 spectral changes; quadratic equation fitting. |
Why This Matters
This potency differential dictates that only the 3-keto-5α configuration confers nanomolar CYP17A1 inhibition; substitution with the 3α-hydroxy-Δ⁴ analog would result in a ~1,600-fold loss of binding affinity, rendering it unsuitable for applications requiring potent CYP17A1 blockade.
